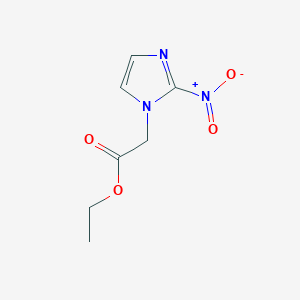

Ethyl 2-(2-nitroimidazol-1-yl)acetate

Description

Properties

Molecular Formula |

C7H9N3O4 |

|---|---|

Molecular Weight |

199.16 g/mol |

IUPAC Name |

ethyl 2-(2-nitroimidazol-1-yl)acetate |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-6(11)5-9-4-3-8-7(9)10(12)13/h3-4H,2,5H2,1H3 |

InChI Key |

WUXFNUFFOCOHGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-nitroimidazol-1-yl)acetate typically involves the nitration of imidazole derivatives followed by esterification. One common method involves the reaction of 2-nitroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-(2-nitro-1H-imidazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-nitroimidazol-1-yl)acetate involves the interaction of the nitro group with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components . This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms by generating toxic radicals under low oxygen conditions .

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

Methyl 2-(2-Nitroimidazol-1-yl)Acetate

- Molecular Formula : C₆H₇N₃O₄

- Physical Properties : Melting point = 95–97°C; Density = 1.48 g/cm³; XLogP3 = 0.49 .

- Synthesis : Alkylation of 2-nitroimidazole with methyl bromoacetate under basic conditions.

tert-Butyl 2-(2-Nitroimidazol-1-yl)Acetate

- Molecular Formula : C₉H₁₃N₃O₄

- Physical Properties : Melting point = 89.9–91.7°C; Yield = 94.6% .

- Synthesis : Reaction of 2-nitroimidazole with tert-butyl bromoacetate.

Table 1: Comparison of Ester Derivatives

| Compound | Molecular Formula | Melting Point (°C) | XLogP3 | Yield (%) |

|---|---|---|---|---|

| This compound | C₇H₉N₃O₄* | N/A | ~1.4† | N/A |

| Methyl analog | C₆H₇N₃O₄ | 95–97 | 0.49 | N/A |

| tert-Butyl analog | C₉H₁₃N₃O₄ | 89.9–91.7 | N/A | 94.6 |

*Assumed based on similar derivatives. †Estimated from ethyl 2-(5-ethyl-2-nitroimidazol-1-yl)acetate (XLogP3 = 1.4) .

Analogues with Differing Nitro Group Positions

Ethyl 2-(4-Nitroimidazol-1-yl)Acetate

- Structure : Nitro group at 4-position.

- Properties : Generally less bioactive than 5-nitro derivatives due to electronic effects .

- Example : Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate crystallizes in an orthorhombic system (P2₁2₁2₁) with strong C–H⋯O/N hydrogen bonds .

Ethyl 2-(5-Nitroimidazol-1-yl)Acetate

- Relevance : 5-Nitroimidazoles (e.g., metronidazole) are clinically used for anaerobic infections. The 5-nitro group enhances redox activity, enabling DNA damage in hypoxic cells .

Table 2: Nitro Position Impact on Bioactivity

| Nitro Position | Example Compound | Key Bioactivity | Reference |

|---|---|---|---|

| 2 | Target compound | Radiosensitization | |

| 4 | Ethyl 2-(4-nitro) analog | Lower antimicrobial activity | |

| 5 | Metronidazole | Antiprotozoal, antibacterial |

Analogues with Additional Substituents

Ethyl 2-(5-Ethyl-2-Nitroimidazol-1-yl)Acetate

Ethyl 2-(2-Methyl-4-Nitroimidazol-1-yl)Acetate

- Crystal Structure : Stabilized by π–π stacking (centroid distance = 4.66 Å) and hydrogen bonds, enhancing thermal stability .

Table 3: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|

| Target compound | None | ~197.16* | ~1.4 |

| 5-Ethyl-2-nitro analog | 5-Ethyl | 227.22 | 1.4 |

| 2-Methyl-4-nitro analog | 2-Methyl, 4-nitro | 213.20 | N/A |

*Calculated based on C₇H₉N₃O₄.

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-nitroimidazol-1-yl)acetate?

The synthesis typically involves alkylation of 2-nitroimidazole with ethyl bromoacetate under basic conditions. Key parameters include:

- Reagents : Potassium carbonate (K₂CO₃) as a base, dimethylformamide (DMF) as a solvent.

- Conditions : Reaction at 60–80°C for 12–24 hours.

- Yield optimization : Excess ethyl bromoacetate (1.2–1.5 equivalents) improves conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

| Parameter | Optimal Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Solvent | DMF |

| Base | K₂CO₃ |

Q. How can spectroscopic methods confirm the structure of this compound?

- ¹H/¹³C NMR :

- Imidazole protons : Resonances at δ 7.8–8.2 ppm (H-4, H-5).

- Nitro group : Electron-withdrawing effect deshields adjacent protons.

- Ester group : Quartet at δ 4.2–4.4 ppm (CH₂CH₃) and triplet at δ 1.2–1.4 ppm (CH₂CH₃) .

- IR Spectroscopy :

- Strong absorption at ~1530 cm⁻¹ (N=O stretch) and ~1730 cm⁻¹ (ester C=O) .

Q. What are common chemical reactions involving this compound?

- Reduction :

- Nitro → amine using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂). Products are precursors for bioactive derivatives .

- Ester Hydrolysis :

- Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields 2-(2-nitroimidazol-1-yl)acetic acid .

- Nucleophilic Substitution :

- Thiols or amines can displace the ester group under basic conditions .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound?

- Data Collection : Use high-resolution X-ray diffraction (e.g., Rigaku SPIDER diffractometer, λ = 0.71073 Å) .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

- Validation : Cross-check with spectroscopic data (NMR/IR) to confirm bond lengths and angles.

| Crystal Parameter | Value (Example) |

|---|---|

| Space group | Orthorhombic, P2₁2₁2₁ |

| Unit cell dimensions | a = 4.416 Å, b = 10.290 Å, c = 20.769 Å |

| R factor | < 0.05 |

Q. How to design experiments to evaluate hypoxic selectivity of nitroimidazole derivatives?

- In vitro assays :

- Use hypoxia-inducible factor (HIF-1α) reporter cell lines.

- Compare cytotoxicity under normoxic (21% O₂) vs. hypoxic (1% O₂) conditions .

- Radiolabeling :

- Synthesize ¹⁸F-labeled analogs (e.g., using 2,3,5,6-tetrafluorophenyl precursors) for PET imaging of hypoxic tumors .

Q. What methodologies support structure-activity relationship (SAR) studies for nitroimidazole derivatives?

- Substituent Variation :

-

Replace the ethyl ester with methyl or benzyl groups to assess lipophilicity effects.

- Bioactivity Testing :

-

Antimicrobial: Minimum inhibitory concentration (MIC) against E. coli or S. aureus.

-

Anticancer: IC₅₀ values in MTT assays using HeLa or MCF-7 cells .

Derivative Activity (IC₅₀, μM) Ethyl ester (parent) 25.3 ± 1.2 Methyl ester analog 18.9 ± 0.9 Benzyl ester analog 32.7 ± 2.1

Q. How to address challenges in radiolabeling this compound for imaging applications?

- Precursor Design : Use 2,3,5,6-tetrafluorophenyl esters for nucleophilic ¹⁸F substitution .

- Reaction Optimization :

- Temperature: 80–100°C in acetonitrile.

- Purification: Solid-phase extraction (C18 cartridges) to remove unreacted ¹⁸F⁻ .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.